4H-Pyran-4-one, tetrahydro-2,3,5,6-tetramethyl-

Stereoselective synthesis Chiral building block Asymmetric catalysis

4H-Pyran-4-one, tetrahydro-2,3,5,6-tetramethyl- (CAS 54458-60-5) is a fully saturated, tetra-methyl-substituted tetrahydropyran-4-one with the molecular formula C₉H₁₆O₂ and a molecular weight of 156.22 g/mol. It belongs to the tetrahydropyranone family, featuring a six-membered oxygen-containing heterocycle in which all four ring carbon atoms (positions 2, 3, 5, and bear a methyl substituent.

Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
CAS No. 54458-60-5
Cat. No. B12086219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H-Pyran-4-one, tetrahydro-2,3,5,6-tetramethyl-
CAS54458-60-5
Molecular FormulaC9H16O2
Molecular Weight156.22 g/mol
Structural Identifiers
SMILESCC1C(OC(C(C1=O)C)C)C
InChIInChI=1S/C9H16O2/c1-5-7(3)11-8(4)6(2)9(5)10/h5-8H,1-4H3
InChIKeyOLRWZIXENFRUMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4H-Pyran-4-one, tetrahydro-2,3,5,6-tetramethyl- (CAS 54458-60-5): Procurement-Relevant Identity and Class Position


4H-Pyran-4-one, tetrahydro-2,3,5,6-tetramethyl- (CAS 54458-60-5) is a fully saturated, tetra-methyl-substituted tetrahydropyran-4-one with the molecular formula C₉H₁₆O₂ and a molecular weight of 156.22 g/mol . It belongs to the tetrahydropyranone family, featuring a six-membered oxygen-containing heterocycle in which all four ring carbon atoms (positions 2, 3, 5, and 6) bear a methyl substituent . The compound is supplied as a colorless clear liquid with commercial purities ranging from 98% to ≥99.5%, and its predicted density is approximately 0.898 g/cm³ . Its IUPAC name is 2,3,5,6-tetramethyloxan-4-one, and the molecule possesses zero hydrogen bond donors, two hydrogen bond acceptors, and zero rotatable bonds, conferring a conformationally constrained architecture .

Why 2,3,5,6-Tetramethyltetrahydro-4H-pyran-4-one Cannot Be Generically Replaced by Other Tetramethyltetrahydropyranone Isomers


Tetramethyltetrahydropyran-4-ones sharing the molecular formula C₉H₁₆O₂ exist as several distinct constitutional isomers—most notably the 2,2,6,6-tetramethyl isomer (CAS 1197-66-6) and the 3,3,5,5-tetramethyl isomer (CAS 89050-76-0)—yet their substitution patterns produce materially different steric environments, physical properties, and synthetic provenance [1]. The target compound (CAS 54458-60-5) bears one methyl group on each ring carbon, creating four sp³-hybridized chiral centers, whereas the 2,2,6,6-isomer has gem-dimethyl groups at positions 2 and 6 and no chiral centers, while the 3,3,5,5-isomer places gem-dimethyl groups adjacent to the carbonyl [2]. These architectural differences cannot be overcome by simple formulation adjustments: the boiling point of the target compound (63–89 °C at 13 Torr) differs substantially from that of the 2,2,6,6-isomer (~198 °C at 760 mmHg), dictating different distillation and handling requirements . Furthermore, the target compound is synthesized via condensation of acetaldehyde with diethyl ketone (~54% yield), a route fundamentally distinct from the acetone-based condensation chemistry that yields the 2,2,6,6-isomer as a phorone-process byproduct . Procuring a different isomer therefore means procuring a different synthetic history, impurity profile, and performance envelope.

Quantitative Differentiation Evidence: 4H-Pyran-4-one, tetrahydro-2,3,5,6-tetramethyl- vs. Closest Analogs


Constitutional Isomerism: 2,3,5,6-Substitution Pattern Creates Four Chiral Centers vs. Zero in the 2,2,6,6-Isomer

The target compound (CAS 54458-60-5) possesses four sp³-hybridized ring carbons each bearing a methyl substituent, generating four stereogenic centers and enabling a defined stereochemical environment . In contrast, the 2,2,6,6-tetramethyl isomer (CAS 1197-66-6) features gem-dimethyl groups at positions 2 and 6, yielding zero chiral centers—the molecule is achiral [1]. The 3,3,5,5-tetramethyl isomer (CAS 89050-76-0) similarly bears gem-dimethyl groups adjacent to the carbonyl, also resulting in an achiral structure [2]. This stereochemical distinction is not cosmetic: for applications requiring chiral induction, diastereoselective transformations, or the construction of enantiopure tetrahydropyran-containing scaffolds, only the 2,3,5,6-substitution pattern provides the requisite stereochemical complexity [3].

Stereoselective synthesis Chiral building block Asymmetric catalysis

Boiling Point and Distillation Behavior: 63–89 °C at 13 Torr vs. ~198 °C at 760 mmHg for the 2,2,6,6-Isomer

The target compound exhibits a boiling point range of 63–89 °C at reduced pressure (13 Torr), as reported by ChemicalBook . By comparison, the 2,2,6,6-tetramethyl isomer (CAS 1197-66-6) has a substantially higher boiling point of 198.1 ± 15.0 °C at atmospheric pressure (760 mmHg) . While the pressure conditions differ, the significantly lower boiling range of the target compound under moderate vacuum indicates higher volatility and facilitates lower-temperature distillative purification, which can reduce thermal degradation risk. The unsubstituted parent compound tetrahydro-4H-pyran-4-one (CAS 29943-42-8) boils at approximately 65–67 °C at 15 Torr, but lacks the steric shielding and lipophilicity conferred by the four methyl groups .

Purification engineering Process chemistry Volatility profile

Synthetic Provenance: Acetaldehyde–Diethyl Ketone Route (~54% Yield) vs. Acetone Condensation for the 2,2,6,6-Isomer

The target compound is accessed industrially via condensation of acetaldehyde (CAS 75-07-0) with diethyl ketone (3-pentanone, CAS 96-22-0), yielding approximately 54% of the desired tetrahydropyran-4-one . This route is documented in the ChemSrc synthesis database and relies on readily available C₂ and C₅ carbonyl building blocks . In contrast, the 2,2,6,6-tetramethyl isomer (CAS 1197-66-6) arises from the self-condensation of acetone—the well-known phorone process—and is typically isolated as one component of a complex mixture that includes phorone, isophorone, semiphorone, and mesitylene [1]. The distinct precursor chemistry directly impacts the anticipated impurity profile: acetaldehyde-derived synthesis may carry traces of unreacted aldehydes and aldol byproducts, while acetone-derived material may co-elute with other C₉H₁₆O isomers and aromatic hydrocarbons .

Supply chain transparency Synthetic route Impurity profiling

Conformational Rigidity: Zero Rotatable Bonds and Chair Conformation with Axial Methyl Groups

Computed physicochemical descriptors indicate that the target compound has zero rotatable bonds, two hydrogen bond acceptors (the ring oxygen and the carbonyl oxygen), and zero hydrogen bond donors . This contrasts with the 2,2,6,6-isomer, which—despite also having zero rotatable bonds—positions its gem-dimethyl groups axially and equatorially in the chair conformation, producing a different spatial map of steric bulk around the carbonyl [1]. The 2,3,5,6-substitution pattern forces all four methyl groups into defined orientations: in the lowest-energy chair conformation, two methyl groups occupy axial positions and two occupy equatorial positions, creating an anisotropic steric environment around the ketone that influences both the facial selectivity of nucleophilic attack and the compound's behavior as a ligand or substrate in stereoselective transformations [2]. For comparison, the unsaturated analog 2,3,5,6-tetramethyl-4H-pyran-4-one (CAS 14901-87-2) is planar at the ring, lacks conformational degrees of freedom entirely, and has a melting point of 90–91 °C, making it a solid at room temperature .

Molecular modeling Conformational analysis Structure-based design

Commercial Purity Specifications: 98%–99.5% with Batch-Specific NMR, HPLC, and GC Documentation

Commercially, CAS 54458-60-5 is available from multiple suppliers with documented purity levels. Bidepharm supplies the compound at a standard purity of 98% and provides batch-specific quality control reports including NMR, HPLC, and GC analyses . QinmuChem offers material with an assay of ≥99.0% (99.5% minimum per specification sheet), describing the product as a colorless clear liquid . In contrast, the 2,2,6,6-tetramethyl isomer (CAS 1197-66-6) is commonly supplied at lower purity specifications—typically 95% or 97% (GC)—reflecting its origin as a component of the phorone product mixture, which complicates purification . The 3,3,5,5-tetramethyl isomer (CAS 89050-76-0) is reported primarily as a spectral reference standard rather than a bulk synthetic intermediate, indicating more limited commercial availability [1].

Quality assurance Batch release testing Procurement specification

Documented Research Utility: Porphyrin Dimer Synthesis and Patent-Cited Tetrahydropyran Derivative Chemistry

CAS 54458-60-5 has been explicitly employed as a synthetic intermediate in the preparation of ferrocene-functionalized Zn-imidazolyl-porphyrins for artificial photosynthetic model systems, as reported in New Journal of Chemistry (2006) . The compound appears in the upstream reagent list for this study alongside acetaldehyde and 3-pentanone, confirming its role as a building block in advanced materials chemistry. Additionally, the compound falls within the scope of tetrahydropyran derivative patents, including US Patent Application 20050239780, which claims tetrahydropyran derivatives with apo B-related lipoprotein secretion-inhibiting activity for pharmaceutical use [1]. The broader class of alkyl-substituted tetrahydropyrans has been patented for flavor and fragrance applications with freshening effects (US Patent Application 20100226864), though this patent focuses primarily on 2,6-dialkyl and 2,3,6-trialkyl substitution patterns rather than the 2,3,5,6-tetramethyl motif specifically [2]. The 2,2,6,6-isomer, by contrast, has not been explicitly cited in peer-reviewed porphyrin synthesis literature.

Porphyrin chemistry Patent intermediate Medicinal chemistry

Optimal Procurement and Application Scenarios for 4H-Pyran-4-one, tetrahydro-2,3,5,6-tetramethyl- (CAS 54458-60-5)


Stereoselective Synthesis of Tetrahydropyran-Containing Natural Product Analogs

When constructing tetrahydropyran-containing scaffolds for natural product total synthesis or analog generation—such as (+)-ratjadone A or diospongin-type architectures—the 2,3,5,6-substitution pattern is essential because it provides four stereogenic centers that can be leveraged for diastereocontrol [1]. The achiral 2,2,6,6-isomer (CAS 1197-66-6) cannot serve this purpose, as it lacks the stereochemical information needed for asymmetric induction. Researchers pursuing oxa-Diels–Alder, Prins cyclization, or tandem cross-metathesis/oxa-conjugate cyclization approaches to substituted tetrahydropyrans should specify CAS 54458-60-5 to ensure the stereochemically competent building block is procured [2].

Porphyrin-Based Functional Materials and Artificial Photosynthetic Systems

CAS 54458-60-5 has an established precedent as a synthetic intermediate in the preparation of ferrocene-functionalized Zn-imidazolyl-porphyrin dimers designed as artificial photosynthetic reaction center models . Procurement teams sourcing building blocks for porphyrin-based materials chemistry, photodynamic therapy agents, or molecular electronics can reference the published New Journal of Chemistry (2006) protocol, which provides validated reaction conditions and confirms compatibility of this tetrahydropyranone with metalloporphyrin coupling chemistry.

Pharmaceutical Intermediate Requiring High-Purity Specifications with Full QC Traceability

For medicinal chemistry programs requiring a tetrahydropyran-4-one building block under GLP-aligned documentation standards, CAS 54458-60-5 is commercially available at ≥98–99.5% purity with batch-specific NMR, HPLC, and GC analytical reports from suppliers such as Bidepharm and QinmuChem . This level of QC documentation—combined with the compound's defined boiling point range (63–89 °C at 13 Torr) that facilitates distillative purification if needed—makes it suitable for multi-step pharmaceutical intermediate synthesis where impurity tracking and batch-to-batch consistency are regulatory expectations .

Academic and Industrial Research on Structure–Odor Relationships of Tetrahydropyrans

The tetra-methyl-substituted tetrahydropyran-4-one scaffold serves as a structurally well-defined probe molecule for investigating structure–odor relationships in the pyran family [3]. Unlike the 3,3,5,5-isomer (CAS 89050-76-0), which is primarily available as a spectral reference standard and has limited bulk commercial availability, CAS 54458-60-5 can be sourced in multi-kilogram quantities, enabling systematic sensory evaluation studies and formulation trials in the flavor and fragrance sector [4].

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